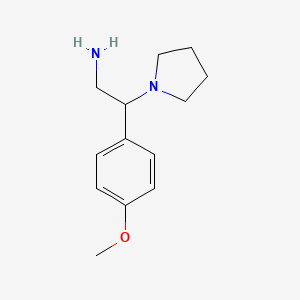

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

Descripción general

Descripción

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring via an ethylamine chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrrolidine.

Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The compound can be reduced to form a secondary amine.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenating agents such as bromine or chlorine can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxy-phenyl)-2-pyrrolidin-1-yl-ethylamine.

Reduction: Formation of this compound.

Substitution: Formation of halogenated derivatives such as 2-(4-Bromo-phenyl)-2-pyrrolidin-1-yl-ethylamine.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities that make it a candidate for further research:

- Antidepressant Effects : Studies have indicated that derivatives of this compound may exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic Properties : Preliminary research suggests that this compound may possess analgesic properties, potentially making it useful in pain management therapies. Its structure allows for interaction with opioid receptors, which are critical in pain modulation.

- Anti-inflammatory Activity : There is evidence suggesting that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that analogs of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine exhibited significant antidepressant-like behavior in rodent models. The findings suggested a potential for developing new antidepressant medications based on this scaffold .

Case Study 2: Analgesic Properties

In another study focusing on pain management, researchers evaluated the analgesic effects of this compound using various pain models. Results indicated that it produced significant pain relief comparable to standard analgesics, suggesting its potential use in clinical settings .

Case Study 3: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties revealed that the compound could inhibit pro-inflammatory cytokines in vitro. This finding supports further exploration into its use for treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake. Additionally, it may inhibit or activate specific enzymes, leading to various biochemical effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Hydroxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

- 2-(4-Bromo-phenyl)-2-pyrrolidin-1-yl-ethylamine

- 2-(4-Methyl-phenyl)-2-pyrrolidin-1-yl-ethylamine

Uniqueness

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.

Actividad Biológica

2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring substituted with a 4-methoxyphenyl group and an ethylamine moiety. This configuration may influence its interaction with biological targets, enhancing its lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The methoxy group enhances electron donation, potentially increasing binding affinity to targets involved in neurotransmission and cell signaling pathways. Its mechanism may involve:

- Agonistic or antagonistic interactions with neurotransmitter receptors.

- Modulation of enzyme activity , influencing metabolic pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cells. For instance, derivatives have shown potent cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. Notably:

- N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer with an EC50 of 2 nM, indicating the potential for similar efficacy in related compounds .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties:

- It was found to inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics. The presence of the methoxy group is believed to enhance its interaction with bacterial membranes, leading to increased permeability and cell death.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | ~0.65 µM | |

| Anticancer | A549 (lung cancer) | ~1.47 µM | |

| Antimicrobial | E. coli | Variable | |

| Antimicrobial | S. aureus | Variable |

Case Study 1: Apoptosis Induction

A study focused on the structure-activity relationship (SAR) of related compounds revealed that modifications to the phenyl ring could significantly enhance apoptotic activity in cancer cells. The findings suggested that specific substitutions could optimize binding to apoptotic pathways, thereby improving therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation examined the antimicrobial properties of various derivatives against ESKAPE pathogens. Results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the importance of structural variations in developing effective antimicrobial agents .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRPNOSBMHBKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390160 | |

| Record name | 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31466-55-4 | |

| Record name | 2-(4-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.